6-Chloro-2-(prop-1-en-2-yl)-1H-indene 6-Chloro-2-(prop-1-en-2-yl)-1H-indene
Brand Name: Vulcanchem
CAS No.: 819871-58-4
VCID: VC16818458
InChI: InChI=1S/C12H11Cl/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3
SMILES:
Molecular Formula: C12H11Cl
Molecular Weight: 190.67 g/mol

6-Chloro-2-(prop-1-en-2-yl)-1H-indene

CAS No.: 819871-58-4

Cat. No.: VC16818458

Molecular Formula: C12H11Cl

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(prop-1-en-2-yl)-1H-indene - 819871-58-4

Specification

CAS No. 819871-58-4
Molecular Formula C12H11Cl
Molecular Weight 190.67 g/mol
IUPAC Name 6-chloro-2-prop-1-en-2-yl-1H-indene
Standard InChI InChI=1S/C12H11Cl/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3
Standard InChI Key KMRSRSZDZREKLE-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1=CC2=C(C1)C=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

6-Chloro-2-(prop-1-en-2-yl)-1H-indene (C12_{12}H11_{11}Cl) features a bicyclic indene system fused with a benzene ring. The chlorine substituent occupies the 6-position of the indene framework, while the prop-1-en-2-yl group (–CH2_2C(CH3_3)2_2) is attached at the 2-position. This configuration introduces both electron-withdrawing (chlorine) and electron-donating (alkene) effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC12_{12}H11_{11}Cl
Molecular Weight190.67 g/mol
Exact Mass190.055 Da
Topological Polar Surface Area0 Ų (non-polar)
LogP (Octanol-Water)~3.6 (estimated)
Boiling PointNot reported
Melting PointNot reported

The chlorine atom’s electronegativity (3.16 Pauling scale) polarizes the indene ring, enhancing electrophilic substitution susceptibility at ortho/para positions relative to the substituent. The prop-1-en-2-yl group introduces steric bulk and π-electron density, potentially stabilizing radical or carbocation intermediates during reactions .

Synthetic Methodologies

Palladium-Catalyzed Tandem Heck–Aldol Reaction

A scalable route to 2-substituted indenes involves palladium-catalyzed tandem Heck–aldol reactions, as demonstrated for 2-acyl-1H-indenes . Adapting this method for 6-chloro-2-(prop-1-en-2-yl)-1H-indene would require:

  • Substrate Preparation: 6-Chloro-2-bromo-1H-indene, synthesized via halogenation of 6-chloro-1H-indene .

  • Prop-1-en-2-yl Introduction: Reaction with prop-2-en-1-ol under Pd(0) catalysis, leveraging tetrabutylammonium chloride (TBAC) and LiCl as accelerants .

  • Optimized Conditions: Sodium acetate as base, dimethylacetamide (DMA) solvent, and temperatures of 80–100°C to achieve yields >60% .

Table 2: Proposed Reaction Conditions

ParameterValue
CatalystPd(OAc)2_2 (5 mol%)
LigandPPh3_3 (10 mol%)
BaseNaOAc
AdditivesTBAC, LiCl
SolventDMA
Temperature80°C
Reaction Time4–6 hours

Suzuki–Miyaura Cross-Coupling

An alternative approach employs Suzuki–Miyaura coupling to attach the prop-1-en-2-yl group . This method benefits from milder conditions and broader functional group tolerance:

  • Boronic Acid Preparation: Synthesis of prop-1-en-2-ylboronic acid via hydroboration of propyne.

  • Coupling Reaction: Reaction of 6-chloro-2-bromo-1H-indene with the boronic acid using PdCl2_2(dppf) catalyst and K3_3PO4_4 base in THF/H2_2O .

Physicochemical Properties and Stability

Spectral Characterization

While experimental data for the target compound are unavailable, analogous indenes provide reference benchmarks:

  • 1^1H NMR: Expected signals include a singlet for the indene methylene protons (δ 3.6–3.8 ppm), aromatic protons (δ 7.2–7.6 ppm), and vinyl protons (δ 5.5–5.8 ppm) .

  • IR Spectroscopy: C=C stretching (1640–1660 cm1^{-1}) and C–Cl absorption (550–600 cm1^{-1}) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Chlorinated indenes serve as precursors to bioactive molecules. For example, 2-acylindenes are key intermediates in alkaloid synthesis . Functionalization of 6-chloro-2-(prop-1-en-2-yl)-1H-indene via oxidation or Diels-Alder reactions could yield tricyclic scaffolds for drug discovery.

Materials Science

The rigid indene core and alkene moiety make this compound a candidate for polymerizable monomers. Copolymerization with styrene or acrylates could produce materials with tailored thermal and mechanical properties.

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